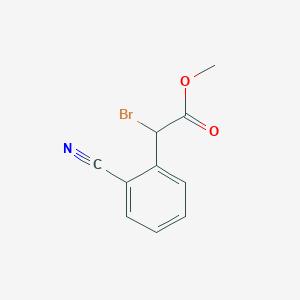

Methyl 2-bromo-2-(2-cyanophenyl)acetate

Description

BenchChem offers high-quality Methyl 2-bromo-2-(2-cyanophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-bromo-2-(2-cyanophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-2-(2-cyanophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)9(11)8-5-3-2-4-7(8)6-12/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQLPSBWLFECAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393123 | |

| Record name | Methyl 2-bromo-2-(2-cyanophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885953-43-5 | |

| Record name | Methyl 2-bromo-2-(2-cyanophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of Methyl 2-bromo-2-(2-cyanophenyl)acetate

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-bromo-2-(2-cyanophenyl)acetate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-bromo-2-(2-cyanophenyl)acetate is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and materials science. Its bifunctional nature, possessing both a reactive benzylic bromide and a versatile cyano group, makes it an attractive building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of a robust and efficient method for the synthesis of this target compound, starting from commercially available precursors. We delve into the mechanistic underpinnings of the key benzylic bromination step, offering insights into the selection of reagents and reaction conditions. Furthermore, this document establishes a rigorous, self-validating protocol for the structural characterization and purity assessment of the final product using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All experimental and analytical procedures are detailed to ensure reproducibility and reliability in a research and development setting.

Introduction and Strategic Overview

The synthesis of α-halo esters is a cornerstone of modern organic chemistry, providing access to a wide array of functional group transformations.[1] Methyl 2-bromo-2-(2-cyanophenyl)acetate, with CAS Number 885953-43-5, is a particularly noteworthy example.[2] The strategic placement of the cyano group at the ortho position of the phenyl ring, combined with the α-bromo ester moiety, allows for subsequent manipulations such as nucleophilic substitutions, cross-coupling reactions, and transformations of the nitrile group.

This guide focuses on a common and highly effective synthetic approach: the radical-initiated bromination of a benzylic C-H bond. This method is favored for its selectivity and efficiency, particularly when using N-Bromosuccinimide (NBS) as the bromine source.[3]

Synthetic Pathway and Mechanistic Rationale

Chosen Synthetic Route

The synthesis is approached in two primary stages, beginning with the esterification of 2-cyanophenylacetic acid, followed by the selective bromination at the benzylic position. This route is selected for its high yields, operational simplicity, and the use of readily available and well-understood reagents.

dot

Caption: Overall two-stage synthetic route.

Rationale for Radical Bromination

The benzylic position in Methyl 2-(2-cyanophenyl)acetate is activated towards radical abstraction due to the ability of the adjacent phenyl ring to stabilize the resulting radical intermediate through resonance.

-

Expertise-Driven Choice of NBS: N-Bromosuccinimide (NBS) is the reagent of choice for selective allylic and benzylic bromination.[3] Unlike molecular bromine (Br₂), which can lead to electrophilic aromatic substitution on the phenyl ring, NBS provides a constant, low concentration of Br₂ in the reaction mixture. This low concentration is crucial for favoring the radical pathway over competing ionic pathways.[4]

-

Role of the Radical Initiator (AIBN): Azobisisobutyronitrile (AIBN) is a thermal radical initiator.[5] Upon heating, it decomposes to form two carbon-centered radicals and nitrogen gas, a thermodynamically favorable process.[6] These initiator radicals then abstract a hydrogen atom from HBr (present in trace amounts) to generate the bromine radical (Br•) that propagates the chain reaction.[5][6] AIBN is preferred over other initiators like benzoyl peroxide in many cases due to its cleaner decomposition and lack of acidic byproducts.

Detailed Experimental Protocols

Synthesis of Methyl 2-(2-cyanophenyl)acetate (Precursor)

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-cyanophenylacetic acid (10.0 g, 62.1 mmol).

-

Reagent Addition: Add methanol (100 mL) followed by the slow, dropwise addition of concentrated sulfuric acid (2 mL) with stirring.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).[7]

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation if necessary.

Synthesis of Methyl 2-bromo-2-(2-cyanophenyl)acetate (Target Compound)

-

Safety First: This reaction should be performed in a well-ventilated fume hood. NBS is a lachrymator and irritant. Carbon tetrachloride (CCl₄) is toxic and a suspected carcinogen; safer alternatives like 1,2-dichlorobenzene may also be effective.[8]

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Methyl 2-(2-cyanophenyl)acetate (10.0 g, 57.1 mmol) and carbon tetrachloride (120 mL).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (10.6 g, 59.9 mmol, 1.05 eq) and AIBN (0.47 g, 2.85 mmol, 0.05 eq).

-

Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) under a nitrogen atmosphere. The reaction is often initiated with a heat lamp. The reaction progress can be monitored by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct floating on the surface. Continue refluxing for 2-4 hours.

-

Work-up: Cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold CCl₄.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil. Purify the crude oil by silica gel column chromatography using a hexane/ethyl acetate gradient (e.g., starting from 95:5) to afford the pure Methyl 2-bromo-2-(2-cyanophenyl)acetate.

The Radical Chain Mechanism

The Wohl-Ziegler bromination proceeds via a classic radical chain mechanism.

dot

Caption: Radical chain mechanism for NBS bromination.

-

Initiation: Thermal decomposition of AIBN generates initiator radicals, which produce a bromine radical (Br•).[5]

-

Propagation:

-

A bromine radical abstracts the benzylic hydrogen from the substrate to form a resonance-stabilized benzylic radical and HBr.

-

The benzylic radical reacts with a molecule of Br₂ (generated in situ from NBS and HBr) to form the final product and a new bromine radical, which continues the chain.[4]

-

-

Termination: Two radicals combine to terminate the chain (e.g., 2 Br• → Br₂).

Characterization and Data Analysis

A multi-technique approach is essential for unambiguous structure confirmation and purity assessment.

Analytical Workflow

dot

Caption: Standard workflow for product purification and analysis.

Expected Spectroscopic Data

The following tables summarize the expected analytical data for Methyl 2-bromo-2-(2-cyanophenyl)acetate.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.8 - 7.4 | Multiplet (m) | 4H | Ar-H | Complex splitting pattern typical of a substituted benzene ring. |

| ~ 5.6 | Singlet (s) | 1H | CH -Br | Benzylic proton, deshielded by adjacent Br, ester, and aryl groups. |

| ~ 3.8 | Singlet (s) | 3H | O-CH₃ | Methoxy protons of the ester group. |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~ 168 | C =O | Ester carbonyl carbon. |

| ~ 140 - 125 | Ar-C | Aromatic carbons. |

| ~ 117 | C ≡N | Nitrile carbon. |

| ~ 54 | O-C H₃ | Methoxy carbon. |

| ~ 45 | C H-Br | Benzylic carbon, shifted downfield by the attached bromine. |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~ 3100-3000 | Aromatic C-H | Stretch |

| ~ 2950 | Aliphatic C-H | Stretch (from -OCH₃) |

| ~ 2230 | C≡N (Nitrile) | Stretch (strong, sharp) |

| ~ 1745 | C=O (Ester) | Stretch (strong) |

| ~ 1250 | C-O (Ester) | Stretch |

| ~ 700-550 | C-Br | Stretch |

Table 4: Predicted Mass Spectrometry (EI-MS) Data

| m/z Value | Assignment | Rationale |

|---|---|---|

| ~ 254 / 256 | [M]⁺ | Molecular Ion Peak: Shows a characteristic ~1:1 intensity ratio due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[9] |

| ~ 175 | [M - Br]⁺ | Loss of a bromine radical, a common fragmentation pathway. This peak will not have the isotopic pattern.[9] |

| ~ 195 / 197 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical. |

| ~ 116 | [C₈H₄N]⁺ | Fragmentation of the cyanophenyl moiety. |

Safety, Handling, and Storage

-

Reagents: N-Bromosuccinimide (NBS) is corrosive and a lachrymator. Azobisisobutyronitrile (AIBN) is flammable and can decompose violently if heated improperly. Solvents like carbon tetrachloride are toxic. Handle all reagents in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Product: Methyl 2-bromo-2-(2-cyanophenyl)acetate is a reactive α-bromo ester and should be handled with care.[10] It is a potential alkylating agent and should be considered toxic and irritating.

-

Storage: Store the final product in a tightly sealed container in a cool, dry, and dark place to prevent decomposition.

Conclusion

This guide outlines a reliable and well-precedented method for the synthesis of Methyl 2-bromo-2-(2-cyanophenyl)acetate via the radical bromination of its ester precursor. The rationale for the chosen synthetic strategy and the underlying reaction mechanism have been discussed to provide a deeper understanding beyond the procedural steps. The comprehensive characterization protocol ensures a self-validating system, allowing researchers to confirm the identity and purity of the synthesized compound with a high degree of confidence. The information presented herein serves as a practical resource for chemists engaged in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

References

-

Gao, F.-C., Li, M., Gu, H.-Y., Chen, X.-Y., Xu, S., Wei, Y., & Hong, K. (2023). Construction of α-Halogenated Boronic Esters via Visible Light-Induced C–H Bromination. The Journal of Organic Chemistry, 88(19), 14246–14254. [Link]

-

PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate. Retrieved from [Link]

-

Chemguy. (2022, November 5). How Azobisisobutyronitrile (AIBN) Initiates Radical Formation [Video]. YouTube. [Link]

-

Reed, D. D., & Tanko, J. M. (2011). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society, 133(44), 17668–17674. [Link]

-

Gouverneur, V., & Seppelt, K. (2015). Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action. Accounts of Chemical Research, 48(4), 1079–1090. [Link]

- Müller, T. J. J. (2014). Process for the preparation of 2-cyanophenylboronic acid and esters thereof (WO2014023576A1).

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, November 15). Radical Reactions. Retrieved from [Link]

- Dow Chemical Co. (1959). Preparation of bromo acids and esters (US2876255A).

-

Grokipedia. (n.d.). Methyl 2-bromoacetate. Retrieved from [Link]

-

Weizmann, C. (1948). a-Bromination of Dicarboxylic Acids. Journal of the American Chemical Society, 70(9), 3145–3146. [Link]

-

Ashenhurst, J. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2024, September 30). Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

-

ResearchGate. (2017, June 20). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Retrieved from [Link]

- Lek. (2007). A synthesis of 4-bromomethyl-2'-formylbiphenyl and 4-bromomethyl-2'- hydroxymethylbiphenyl and its use in preparation of angiotensin ii antagonists (EP1871764A1).

Sources

- 1. Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 885953-43-5 Cas No. | Methyl bromo(2-cyanophenyl)acetate | Apollo [store.apolloscientific.co.uk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. EP1871764A1 - A synthesis of 4-bromomethyl-2'-formylbiphenyl and 4-bromomethyl-2'- hydroxymethylbiphenyl and its use in preparation of angiotensin ii antagonists - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. grokipedia.com [grokipedia.com]

A Technical Guide to the Chemical Properties and Reactivity of Methyl 2-bromo-2-(2-cyanophenyl)acetate for Advanced Research Applications

Executive Summary

Methyl 2-bromo-2-(2-cyanophenyl)acetate is a specialized organic reagent characterized by a highly activated α-carbon center. This structural feature renders it a potent alkylating agent and a valuable intermediate in advanced organic synthesis. The molecule incorporates a bromine atom, an excellent leaving group, positioned at a carbon atom that is simultaneously influenced by the electron-withdrawing effects of a methyl ester and a 2-cyanophenyl ring. This unique electronic arrangement dictates its primary reactivity, making it a versatile building block for the construction of complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, synthetic pathways, core reactivity, and applications, with a particular focus on its utility in medicinal chemistry and drug discovery for the synthesis of novel heterocyclic scaffolds and other bioactive compounds.

Compound Identification and Physicochemical Properties

Methyl 2-bromo-2-(2-cyanophenyl)acetate is a substituted phenylacetate derivative. Its structure is defined by a central carbon atom (the α-carbon) bonded to four distinct functional groups: a bromo substituent, a methoxycarbonyl (ester) group, a hydrogen atom, and a 2-cyanophenyl ring. The convergence of these groups at the α-carbon is the primary determinant of the compound's chemical behavior.

The bromine atom serves as a highly efficient leaving group in nucleophilic substitution reactions. The adjacent methyl ester and the 2-cyanophenyl group act as powerful electron-withdrawing groups. This inductive pull creates a significant partial positive charge (δ+) on the α-carbon, making it highly electrophilic and susceptible to attack by a wide range of nucleophiles.[1] This enhanced reactivity is a hallmark of α-halo esters and is critical to their synthetic utility.[2]

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | Methyl 2-bromo-2-(2-cyanophenyl)acetate | [3] |

| Synonyms | 2-(1-Bromo-2-methoxy-2-oxoethyl)benzonitrile, Methyl bromo(2-cyanophenyl)acetate | [3] |

| CAS Number | 885953-43-5 | [3][4] |

| Molecular Formula | C₁₀H₈BrNO₂ | [4] |

| Molecular Weight | 254.08 g/mol | [5] |

| Purity | Typically ≥95% - 97% | [3][4] |

| Appearance | Varies; often supplied as an oil or solid | N/A |

| Storage | Recommended at 2-8°C for long-term stability |[4] |

Synthesis and Purification

While several suppliers offer this compound, understanding its synthesis is crucial for researchers who may need to produce it in-house or create analogues. A robust and logical synthetic approach involves a two-step sequence starting from the commercially available 2-cyanophenylacetic acid.

-

Fischer Esterification: The initial step is the conversion of the carboxylic acid to its corresponding methyl ester. This is typically achieved via Fischer esterification, where the acid is refluxed in methanol with a catalytic amount of a strong acid, such as sulfuric acid.[6][7]

-

α-Bromination: The resulting methyl 2-(2-cyanophenyl)acetate is then brominated at the α-position. This is a selective halogenation that targets the activated C-H bond adjacent to the carbonyl group. A standard and effective method for this transformation is radical bromination using N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide under photochemical or thermal conditions.

Step 1: Synthesis of Methyl 2-(2-cyanophenyl)acetate

-

To a solution of 2-cyanophenylacetic acid (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl 2-(2-cyanophenyl)acetate, which can be purified by column chromatography if necessary.[7]

Step 2: α-Bromination to Yield Methyl 2-bromo-2-(2-cyanophenyl)acetate

-

Dissolve the methyl 2-(2-cyanophenyl)acetate (1.0 eq) from the previous step in a dry, non-polar solvent such as carbon tetrachloride (CCl₄).

-

Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

-

Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a UV lamp or a standard incandescent light bulb to initiate the reaction.

-

Monitor the reaction by TLC. The reaction is typically complete when the denser succinimide byproduct has fully precipitated.

-

Cool the mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure. The crude product should be purified via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure Methyl 2-bromo-2-(2-cyanophenyl)acetate.

Caption: Proposed two-step synthesis workflow.

Core Reactivity and Mechanistic Insights

The synthetic value of Methyl 2-bromo-2-(2-cyanophenyl)acetate is overwhelmingly derived from its behavior as an electrophile in nucleophilic substitution reactions.

The α-carbon is the molecule's reactive center. Its electrophilicity is significantly enhanced by two key factors:

-

Inductive Effect: The electronegative bromine atom and the oxygen atoms of the ester group pull electron density away from the α-carbon.

-

Resonance/Mesomeric Effect: The adjacent carbonyl group provides resonance stabilization to the transition state of an S_N2 reaction, lowering the activation energy and accelerating the reaction rate compared to a standard alkyl halide.[2]

This compound is an excellent substrate for S_N2 reactions. It readily reacts with a variety of soft and hard nucleophiles to form a new carbon-nucleophile bond, displacing the bromide ion.

-

N-Alkylation: Primary and secondary amines, anilines, and nitrogen-containing heterocycles can be alkylated to introduce the (2-cyanophenyl)(methoxycarbonyl)methyl group. This is a common strategy in medicinal chemistry for modifying lead compounds.[1]

-

O-Alkylation: Phenols and, to a lesser extent, alcohols can be alkylated on oxygen, although a strong base is typically required to generate the corresponding alkoxide or phenoxide.

-

S-Alkylation: Thiols are excellent nucleophiles and react readily to form thioethers. This reaction is highly efficient and is often used in the synthesis of biologically active molecules and for protein modification studies.[1]

-

C-Alkylation: Carbanions, such as those derived from malonates or β-ketoesters, can attack the α-carbon to form new carbon-carbon bonds, enabling the construction of more complex carbon skeletons.

Caption: Generalized S_N2 reaction mechanism.

Applications in Drug Discovery and Heterocyclic Synthesis

The unique combination of functional groups makes Methyl 2-bromo-2-(2-cyanophenyl)acetate a strategic tool for pharmaceutical researchers.

Its primary application is as a "building block" to introduce the (2-cyanophenyl)(methoxycarbonyl)methyl fragment. This moiety can serve multiple purposes in a drug candidate:

-

Pharmacophore Element: The aromatic ring and polar groups can participate in key binding interactions (e.g., pi-stacking, hydrogen bonding) with a biological target.

-

Conformational Constraint: The bulky phenyl group can lock a flexible molecule into a more rigid, biologically active conformation, a strategy known as the "magic methyl" effect when applied with methyl groups.[8]

-

Metabolic Blocking: It can be installed at a position susceptible to metabolic degradation to improve the pharmacokinetic profile of a drug candidate.

Heterocyclic structures are present in a vast number of FDA-approved drugs.[9] This reagent is particularly well-suited for the synthesis of nitrogen-containing heterocycles. For instance, reaction with a binucleophilic species, such as a hydrazine or amidine, can lead to cyclization reactions that form five- or six-membered rings. The cyano group can also participate in these cyclizations, for example, by being attacked by an intramolecular nucleophile to form a new ring system.

Caption: Application in a hit-to-lead optimization workflow.

Safety, Handling, and Storage

Given its structure as an α-bromo ester, Methyl 2-bromo-2-(2-cyanophenyl)acetate should be handled with significant caution, assuming it possesses hazards similar to related compounds like methyl bromoacetate.[10][11]

-

Toxicity: Assumed to be toxic upon ingestion, inhalation, and skin contact.[10]

-

Corrosivity: Likely corrosive and can cause severe irritation or burns to the skin, eyes, and respiratory tract.[12] It is classified as a lachrymator, meaning its vapors are highly irritating to the eyes.[10][12]

-

Handling: All manipulations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and splash goggles, is mandatory.[13]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a refrigerator at 2-8°C as recommended by suppliers.[4][13] It should be kept away from incompatible materials such as strong acids, bases, and oxidizing agents.[10]

-

Disposal: Waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

Methyl 2-bromo-2-(2-cyanophenyl)acetate is a highly functionalized and reactive synthetic intermediate. Its value lies in the electrophilic nature of its α-carbon, which enables facile S_N2 reactions with a broad scope of nucleophiles. This reactivity makes it an important tool for researchers, particularly in the fields of medicinal chemistry and drug development, where it serves as a versatile building block for introducing specific structural motifs and for constructing complex heterocyclic systems. Proper understanding of its reactivity, combined with stringent adherence to safety protocols, allows for its effective and safe utilization in the synthesis of novel and potentially bioactive molecules.

References

-

Grokipedia. Methyl 2-bromoacetate. Available from: [Link]

-

Wikipedia. Methyl 2-bromoacetate. Available from: [Link]

-

de la Torre, A. et al. (2018). Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action. Molecules. Available from: [Link]

-

Al-Abdullah, E. S. et al. (2016). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules. Available from: [Link]

- Google Patents. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.

-

Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. Available from: [Link]

-

CAS Common Chemistry. Resorufin sodium salt. Available from: [Link]

-

PubChem. Methyl bromoacetate. Available from: [Link]

-

PubChemLite. Methyl 2-bromo-2-(2-bromophenyl)acetate. Available from: [Link]

-

PubChem. Methyl 2-bromo-2-(4-chlorophenyl)acetate. Available from: [Link]

-

Ferreira, R. J. et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals. Available from: [Link]

-

ResearchGate. Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Available from: [Link]

-

Lee, K. et al. (2007). A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. Molecules. Available from: [Link]

-

Michigan State University Chemistry. Reactions at the α-Carbon. Available from: [Link]

-

PubChem. Methyl 2-(4-bromophenyl)acetate. Available from: [Link]

-

YouTube. 2-bromo-2-methylpropane reacted with KCN. Available from: [Link]

-

Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. Available from: [Link]

-

ResearchGate. The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Available from: [Link]

-

MDPI. Special Issue: Heterocyclic Compounds: Synthesis and Medicinal Chemistry Applications, 2nd Edition. Available from: [Link]

-

PubChemLite. Methyl 2-bromo-2-(3-bromophenyl)acetate. Available from: [Link]

-

Arctom. methyl2-(2-bromo-5-cyanophenyl)acetate. Available from: [Link]

- Google Patents. CN103387497A - Preparation methods for clopidogrel and its intermediates.

-

Nature. ADME of Bromo-DragonFLY as an example of a new psychoactive substance (NPS) – application of in Silico methods for prediction: absorption, distribution, metabolism and excretion. Available from: [Link]

-

ResearchGate. ADME of Bromo-DragonFLY as an example of a new psychoactive substance (NPS) – application of in Silico methods for prediction: absorption, distribution, metabolism and excretion. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 885953-43-5 Cas No. | Methyl bromo(2-cyanophenyl)acetate | Apollo [store.apolloscientific.co.uk]

- 4. download [amadischem.com]

- 5. arctomsci.com [arctomsci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. METHYL (4-CYANOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Methyl 2-bromoacetate - Wikipedia [en.wikipedia.org]

- 11. Methyl bromoacetate | C3H5BrO2 | CID 60984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. grokipedia.com [grokipedia.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 2-bromo-2-(2-cyanophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectroscopic data for Methyl 2-bromo-2-(2-cyanophenyl)acetate, a compound of interest in synthetic chemistry and drug discovery. While experimental spectra for this specific molecule are not widely published, this document, authored from the perspective of a Senior Application Scientist, offers a robust, predictive framework based on first principles of spectroscopy and comparative data from analogous structures. This guide will enable researchers to anticipate, interpret, and validate their own experimental findings.

Molecular Structure and Predicted Spectroscopic Overview

Methyl 2-bromo-2-(2-cyanophenyl)acetate (CAS 885953-43-5) possesses a unique combination of functional groups that result in a distinct spectroscopic fingerprint.[1] The presence of a bromine atom, a nitrile group, and a methyl ester on a phenylacetate backbone creates a chiral center and specific electronic environments that are readily probed by NMR, IR, and Mass Spectrometry.

Chemical Structure:

This guide will deconstruct the predicted spectroscopic features, providing a baseline for researchers synthesizing or working with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For Methyl 2-bromo-2-(2-cyanophenyl)acetate, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton, and the methyl protons of the ester. The chemical shifts are influenced by the electronegativity of the substituents and their positions on the aromatic ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Justification |

| Aromatic Protons (H-3, H-4, H-5, H-6) | 7.40 - 7.80 | Multiplet (m) | 4H | The electron-withdrawing cyano group and the bromo-ester moiety will deshield the aromatic protons, causing them to appear in this downfield region. The ortho, meta, and para relationships will lead to complex splitting patterns. |

| Methine Proton (-CH(Br)-) | 5.50 - 5.70 | Singlet (s) | 1H | This proton is attached to a carbon bearing two electronegative atoms (Br and the phenyl ring), causing a significant downfield shift. With no adjacent protons, it is expected to be a singlet. |

| Methyl Protons (-OCH₃) | 3.80 - 3.90 | Singlet (s) | 3H | The methyl group of the ester is deshielded by the adjacent oxygen atom, resulting in a characteristic singlet in this region. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon atom.[2]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| Carbonyl Carbon (C=O) | 168 - 172 | The ester carbonyl carbon is highly deshielded and typically appears in this low-field region of the spectrum.[2] |

| Aromatic Carbons (C-Ar) | 125 - 140 | The six aromatic carbons will appear in this range. The carbon attached to the cyano group (C-2) and the carbon attached to the bromo-ester moiety (C-1) will be downfield due to the electron-withdrawing effects. |

| Nitrile Carbon (C≡N) | 115 - 120 | The carbon of the cyano group has a characteristic chemical shift in this region. |

| Methine Carbon (-CH(Br)-) | 45 - 55 | This carbon is attached to the electronegative bromine atom, which shifts it downfield compared to a standard alkyl carbon. |

| Methyl Carbon (-OCH₃) | 52 - 55 | The methyl carbon of the ester is influenced by the adjacent oxygen and typically appears in this region. |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of Methyl 2-bromo-2-(2-cyanophenyl)acetate is predicted to show characteristic absorption bands for the nitrile, ester, and bromo-alkane functionalities.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2220 - 2240 | Medium |

| Ester (C=O) | Stretch | 1735 - 1750 | Strong |

| Ester (C-O) | Stretch | 1100 - 1300 | Strong |

| Alkyl Halide (C-Br) | Stretch | 500 - 600 | Medium to Strong |

| Aromatic Ring (C=C) | Stretch | 1450 - 1600 | Medium, multiple bands |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A key feature in the mass spectrum of this compound will be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, which will result in two molecular ion peaks (M and M+2) of nearly equal intensity.[3]

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): m/z 253 (for ⁷⁹Br) and 255 (for ⁸¹Br). The presence of this pair of peaks is a strong indicator of a monobrominated compound.

-

Major Fragment Ions:

-

[M - OCH₃]⁺: m/z 222/224. Loss of the methoxy radical.

-

[M - COOCH₃]⁺: m/z 194/196. Loss of the carbomethoxy group.

-

[M - Br]⁺: m/z 174. Loss of the bromine radical. This fragment will not have the isotopic pattern.

-

[C₇H₄CN]⁺: m/z 102. The cyanophenyl cation.

-

Experimental Protocols

For researchers preparing to analyze this compound, the following standard protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation (Thin Film): If the compound is an oil, a thin film can be prepared by applying a small drop between two NaCl or KBr plates.

-

Sample Preparation (KBr Pellet): If the compound is a solid, grind a small amount with dry KBr powder and press into a thin pellet.

-

Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as gas chromatography (GC-MS) for volatile compounds or direct infusion with electrospray ionization (ESI-MS) for less volatile compounds.

-

Ionization: Use electron ionization (EI) for GC-MS or ESI for LC-MS.

-

Analysis: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.

-

Data Interpretation: Analyze the fragmentation pattern and isotopic distribution to confirm the structure.

Data Interpretation Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and structure confirmation of Methyl 2-bromo-2-(2-cyanophenyl)acetate.

Caption: Workflow for Spectroscopic Structure Elucidation.

Conclusion

This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for Methyl 2-bromo-2-(2-cyanophenyl)acetate. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can more efficiently and accurately characterize this molecule in their own laboratories. The provided protocols and workflow serve as a practical resource for the synthesis and analysis of this and related compounds, ultimately supporting advancements in chemical and pharmaceutical research.

References

-

NIST. Ethyl-α-bromophenyl acetate. NIST Chemistry WebBook. [Link]

-

PubChem. Ethyl bromophenylacetate. National Institutes of Health. [Link]

-

MDPI. The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. [Link]

-

Royal Society of Chemistry. Supporting Information for .... [Link]

-

PubChemLite. Methyl 2-bromo-2-(2-bromophenyl)acetate (C9H8Br2O2). [Link]

-

PubChemLite. Methyl 2-bromo-2-(4-cyanophenyl)acetate (C10H8BrNO2). [Link]

-

Doc Brown's Chemistry. infrared spectrum of 2-bromo-2-methylpropane. [Link]

-

Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Doc Brown's Chemistry. on the 13C NMR spectrum of 1-bromo-2-methylpropane. [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

Sources

- 1. 885953-43-5 Cas No. | Methyl bromo(2-cyanophenyl)acetate | Apollo [store.apolloscientific.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Safe Handling of Methyl 2-bromo-2-(2-cyanophenyl)acetate

Preamble: A Proactive Approach to Chemical Safety

In the landscape of pharmaceutical research and synthetic chemistry, progress is often predicated on the use of highly reactive and structurally complex intermediates. Methyl 2-bromo-2-(2-cyanophenyl)acetate is one such molecule, a valuable building block whose utility is matched by its potential hazards. As a substituted α-bromo ester, it belongs to a class of compounds known for their potent alkylating capabilities and physiological effects. The presence of the cyanophenyl moiety introduces additional considerations. This guide is crafted for the discerning researcher and drug development professional, moving beyond mere compliance to foster a deep, mechanistic understanding of safety. Our philosophy is that true safety is not a checklist but a continuously validated system of protocols rooted in scientific first principles. Herein, we dissect the nature of this compound to build a comprehensive framework for its safe manipulation, from risk assessment to emergency response.

Section 1: Hazard Identification and Toxidological Profile

Methyl 2-bromo-2-(2-cyanophenyl)acetate is not extensively documented in public safety literature; therefore, a comprehensive hazard assessment must be extrapolated from its core functional groups: the α-bromo ester and the cyanophenyl ring.

1.1 The α-Bromo Ester Moiety: A Potent Alkylating Agent and Lachrymator The primary driver of this molecule's toxicity is the α-bromo ester functionality. The carbon atom bonded to the bromine is highly electrophilic, a characteristic enhanced by the adjacent electron-withdrawing ester carbonyl group. This makes the compound a potent alkylating agent , capable of undergoing SN2 reactions with biological nucleophiles like the thiol groups in cysteine residues or the nitrogen atoms in DNA bases.[1] This indiscriminate reactivity is the mechanistic basis for its severe health effects.

-

Severe Corrosivity: Direct contact with skin or eyes will result in severe burns and tissue damage.[2] The compound can be absorbed through the skin, leading to systemic toxicity.[3]

-

Lachrymator: Like many α-halo esters, it is a powerful lachrymator, a substance that irritates the eyes and causes a copious flow of tears.[2][3] Vapors can cause severe irritation to the entire respiratory tract.[3]

-

Acute Toxicity: Ingestion, inhalation, or dermal absorption can be harmful or fatal.[3][4]

1.2 The Cyanophenyl Moiety: Considerations for Decomposition The nitrile group (-C≡N) on the phenyl ring is stable under normal conditions. Unlike inorganic cyanide salts, it does not readily release free cyanide ions. However, under conditions of intense heat, such as in a fire or during improper waste treatment, thermal decomposition can lead to the release of highly toxic gases, including hydrogen cyanide (HCN) , hydrogen bromide (HBr) , and oxides of nitrogen (NOx) .[2][3][5]

1.3 GHS Hazard Summary (Inferred) Based on analogous compounds, the classification under the Globally Harmonized System (GHS) is anticipated to be severe.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 2/3 | H300/H301: Fatal or Toxic if swallowed |

| Acute Toxicity, Dermal | Category 1/2 | H310: Fatal in contact with skin |

| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Combustible Liquid | Category 4 | H227: Combustible liquid |

This table is an expert inference based on data for methyl bromoacetate and ethyl bromoacetate.[4] Always refer to the supplier-specific Safety Data Sheet (SDS).

Section 2: The Hierarchy of Controls: A Multi-Layered Defense

Before any personal protective equipment is selected, a rigorous risk assessment must prioritize controls that engineer out the hazard. This is the cornerstone of a trustworthy safety system.

2.1 Engineering Controls

-

Primary Containment: All manipulations of Methyl 2-bromo-2-(2-cyanophenyl)acetate, including weighing, dispensing, and addition to a reaction, must be performed within a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm).[2] The causality is simple: this control physically isolates the user from inhaling toxic and corrosive vapors.

-

Ventilation: The laboratory must be equipped with adequate general ventilation to dilute fugitive emissions.[3]

-

Safety Equipment: An eyewash station and a safety shower must be located within a 10-second, unobstructed travel distance from the workstation.[2][3][6]

2.2 Administrative Controls

-

Restricted Access: Designate a specific area within the lab for handling this compound. Access should be limited to trained and authorized personnel only.

-

Standard Operating Procedures (SOPs): A detailed, peer-reviewed SOP must be written and approved before work begins. This document serves as a self-validating protocol for all users.

-

"Dry Run" Practice: For researchers unfamiliar with the protocol, performing a "dry run" with a less hazardous material can validate the experimental workflow and identify potential points of failure without active chemical risk.

Section 3: Personal Protective Equipment (PPE): The Final Barrier

PPE is not a substitute for robust engineering controls but is essential as the final layer of protection.[7][8] Selection must be based on the specific hazards of chemical penetration and degradation.

| Body Part | Required PPE | Specification and Rationale |

| Hands | Double-gloving with chemical-resistant gloves. | Inner Glove: Thin nitrile for dexterity. Outer Glove: Heavy-duty butyl rubber or Viton gloves. Alpha-bromo esters can penetrate standard nitrile gloves quickly. The outer glove provides primary resistance, while the inner glove offers protection during doffing. Change outer gloves immediately upon contamination or every 1-2 hours. |

| Eyes/Face | Safety goggles and a full-face shield. | Safety goggles provide a seal against splashes and vapors.[7] A full-face shield is mandatory and must be worn over the goggles to protect the entire face from splashes during transfers or potential reaction exotherms. |

| Body | Chemical-resistant apron over a flame-resistant lab coat. | A rubber or neoprene apron is required over a standard lab coat to protect against splashes of this corrosive liquid.[8] |

| Respiratory | Use-case dependent. | For routine use within a certified fume hood, no respirator is typically required. However, in the event of a spill or ventilation failure, a full-face respirator with an organic vapor/acid gas (OV/AG) cartridge or a self-contained breathing apparatus (SCBA) is necessary.[3][9] |

Section 4: Standard Operating Protocol for a Typical Synthetic Application

This protocol outlines the use of Methyl 2-bromo-2-(2-cyanophenyl)acetate as an alkylating agent in a hypothetical reaction. It is designed as a self-validating workflow.

Objective: To safely dispense 1.0 g of Methyl 2-bromo-2-(2-cyanophenyl)acetate and add it to a reaction vessel.

Step 1: Pre-Operation Verification

-

Don all required PPE as specified in Section 3.

-

Verify the chemical fume hood is operational and the sash is at the appropriate working height.

-

Ensure the eyewash station and safety shower are clear of obstructions.

-

Prepare a primary and secondary container for the reagent. The secondary container (e.g., a beaker or plastic tub) is for transport from the chemical storage area to the fume hood.

-

Prepare a 1 M sodium bicarbonate or other suitable basic solution to act as a quench for any residual reagent on glassware or small spills.

Step 2: Reagent Handling and Dispensing

Caption: Decision-making flowchart for emergency events.

5.1 Personal Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. [3]Seek immediate medical attention. Do not attempt to neutralize the chemical on the skin. * Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. [3]Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. * Inhalation: Move the individual to fresh air immediately. If breathing is difficult, qualified personnel should administer oxygen. If breathing has stopped, begin artificial respiration. [10]Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. [3]Seek immediate medical attention.

5.2 Spills and Leaks

-

Minor Spill (in fume hood): Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth. [3]Do not use paper towels or other combustible materials. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Major Spill (outside fume hood): Evacuate the immediate area and alert all personnel. Do not attempt to clean it up without appropriate respiratory protection (SCBA). [10]Contact your institution's Environmental Health & Safety (EHS) department immediately.

5.3 Fire

-

The compound is a combustible liquid. Use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish. [6]Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) due to the risk of releasing toxic decomposition products like HBr and HCN. [2]

Section 6: Storage and Disposal

6.1 Storage Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. [2]The storage area should be secured and accessible only to authorized personnel. It must be segregated from:

-

Strong oxidizing agents

-

Strong acids

-

Strong bases [2][3] 6.2 Waste Disposal All waste containing Methyl 2-bromo-2-(2-cyanophenyl)acetate is considered hazardous waste.

-

Collect waste in a dedicated, sealed, and clearly labeled "Halogenated Organic Waste" container. [11]* Do not mix with other waste streams.

-

Contaminated containers must be treated as the product itself. * Disposal must be handled by a licensed professional waste disposal service in accordance with all federal, state, and local regulations. [12]

References

-

Title: Material Safety Data Sheet - Methyl bromoacetate, 99% Source: Cole-Parmer URL: [Link]

-

Title: MSDS of Methyl 2-bromo-2-(4-bromophenyl)acetate Source: ChemSrc URL: [Link]

-

Title: GHS Safety Data Sheet - 2-BROMO-2-METHYLPROPANE Source: Sdfine URL: [Link]

-

Title: HAZARD SUMMARY - ETHYL BROMOACETATE Source: New Jersey Department of Health URL: [Link]

-

Title: Essential PPE for Spraying AgChem Trials Source: Trial Supplies URL: [Link]

-

Title: Alpha Bromination of Carboxylic Acids Source: Chemistry LibreTexts URL: [Link]

-

Title: Personal Protective Equipment: Selecting the Right PPE for Pesticide Use Source: Oregon OSHA URL: [Link]

-

Title: SAFETY DATA SHEET - Ethyl bromoacetate Source: Fisher Scientific URL: [Link]

-

Title: Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate Source: MDPI URL: [Link]

-

Title: PPE for Hazardous Chemicals Source: Canada Safety Training URL: [Link]

-

Title: Aldehydes and ketones react with α-brome esters and zinc to yield Source: Testbook URL: [Link]

-

Title: Protective Gear for Chemical Handling Must-Have Equipment Source: SAMS Solutions URL: [Link]

-

Title: Bromocarboxylic acid synthesis by bromination Source: Organic Chemistry Portal URL: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. fishersci.com [fishersci.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. fishersci.dk [fishersci.dk]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. nj.gov [nj.gov]

- 7. canadasafetytraining.com [canadasafetytraining.com]

- 8. sams-solutions.com [sams-solutions.com]

- 9. echemi.com [echemi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. matrixscientific.com [matrixscientific.com]

- 12. capotchem.cn [capotchem.cn]

Purity and stability of Methyl 2-bromo-2-(2-cyanophenyl)acetate

An In-Depth Technical Guide to the Purity and Stability of Methyl 2-bromo-2-(2-cyanophenyl)acetate

Introduction: The Critical Role of a Reactive Intermediate

Methyl 2-bromo-2-(2-cyanophenyl)acetate is a highly reactive, functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its structure, featuring an α-bromo ester, a nitrile group, and a substituted phenyl ring, provides multiple points for synthetic modification. The efficacy, safety, and reproducibility of a drug synthesis pathway are critically dependent on the quality of such intermediates. Therefore, a thorough understanding of the purity, stability, and handling of Methyl 2-bromo-2-(2-cyanophenyl)acetate is not merely an academic exercise but a fundamental requirement for researchers, scientists, and drug development professionals.

This guide provides a holistic analysis of this key intermediate, moving from its synthesis and the impurities that can arise, through to robust purification strategies, inherent stability challenges, and the analytical methodologies required to ensure its quality. The causality behind each experimental choice is explained to provide field-proven insights for its successful application.

Section 1: Synthesis and Impurity Profile

The quality of the final intermediate is intrinsically linked to its synthetic route. While several pathways can be envisioned, a common and logical approach involves the esterification of the corresponding α-bromo acid or the direct α-bromination of the parent ester.

Plausible Synthetic Routes

A prevalent strategy involves the Fischer esterification of 2-bromo-2-(2-cyanophenyl)acetic acid. This method is advantageous due to the relative stability of the carboxylic acid precursor.

Protocol 1: Acid-Catalyzed Esterification

-

Reaction Setup: Suspend 2-bromo-2-(2-cyanophenyl)acetic acid in an excess of methanol, which acts as both reactant and solvent.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, dropwise at a controlled temperature (e.g., 0°C).[1]

-

Reaction: Allow the mixture to stir at room temperature or under gentle reflux for several hours until TLC or HPLC analysis indicates the consumption of the starting acid.[1]

-

Quenching & Work-up: Cool the reaction mixture and carefully neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.[1]

-

Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[1][2]

Inherent Impurity Profile

The synthetic process can introduce several impurities that must be controlled and removed.

-

Starting Materials: Unreacted 2-bromo-2-(2-cyanophenyl)acetic acid or methyl 2-(2-cyanophenyl)acetate (if brominating the ester).

-

Over-reaction Products: Di-brominated species or products of ring bromination can occur if the bromination conditions are too harsh.[3]

-

Side-Products: Hydrolysis of the ester back to the carboxylic acid can occur during aqueous work-up if the pH is not carefully controlled.

-

Residual Reagents: Traces of the acid catalyst, solvents, and any brominating agents used.

The diagram below illustrates a logical workflow for the synthesis and initial purification steps.

Caption: Synthesis and Work-up Workflow for Methyl 2-bromo-2-(2-cyanophenyl)acetate.

Section 2: Purification Methodologies

Achieving the high purity required for pharmaceutical applications necessitates robust purification protocols beyond a simple work-up.

Flash Column Chromatography

This is the most effective technique for removing structurally similar impurities. The principle is to separate compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.

Protocol 2: Flash Column Chromatography

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.[4]

-

Sample Loading: Dissolve the crude product in a minimal amount of a moderately polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

-

Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a gradient.[4]

-

Fraction Collection: Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Methyl 2-bromo-2-(2-cyanophenyl)acetate, typically as an oil.[2]

Recrystallization (for solid precursors)

If the precursor acid is a solid, recrystallization is a powerful method to enhance its purity before esterification, thereby preventing the carry-over of impurities into the final product.

Protocol 3: Recrystallization of a Solid Precursor

-

Dissolution: Dissolve the crude solid in a minimum amount of a suitable hot solvent or solvent system.[5]

-

Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals. Cooling in an ice bath can maximize the yield.[5]

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.[5]

Section 3: Stability, Storage, and Handling

Methyl 2-bromo-2-(2-cyanophenyl)acetate is a reactive molecule, and its stability is a major concern. The α-bromo ester moiety is a potent electrophile and lachrymator, making it susceptible to degradation and requiring careful handling.[6]

Degradation Pathways

Several degradation pathways can compromise the purity of the material over time:

-

Hydrolysis: The presence of moisture can lead to the hydrolysis of the ester linkage, reverting the compound to its corresponding carboxylic acid and methanol. The nitrile group can also hydrolyze under acidic or basic conditions, first to an amide and then to a carboxylic acid, though this typically requires more forcing conditions.[7][8]

-

Nucleophilic Substitution: The bromine atom is an excellent leaving group, making the compound highly susceptible to attack by nucleophiles. This is the basis of its synthetic utility but also a primary degradation route if exposed to alcohols, amines, or even water during storage.

-

Thermal Decomposition: At elevated temperatures, the compound can decompose, releasing toxic and corrosive vapors such as hydrogen bromide (HBr), carbon monoxide (CO), and nitrogen oxides.[9]

Caption: Major Degradation Pathways for Methyl 2-bromo-2-(2-cyanophenyl)acetate.

Recommended Handling and Storage

Given its reactive and hazardous nature, strict handling and storage protocols are mandatory.

-

Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood.[10] Wear chemical-resistant gloves, safety goggles, and a lab coat.[9][11]

-

Storage Conditions: Store the material in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and direct sunlight.[6][9][12] Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent degradation from atmospheric moisture.[9]

-

Incompatible Materials: Keep segregated from strong bases, acids, oxidizing agents, reducing agents, and nucleophiles to prevent violent reactions or accelerated degradation.[6][12]

Section 4: Analytical Characterization for Quality Control

A suite of analytical techniques is essential to confirm the identity, purity, and stability of Methyl 2-bromo-2-(2-cyanophenyl)acetate.

| Technique | Purpose | Expected Observations / Results |

| HPLC (High-Performance Liquid Chromatography) | Primary method for purity assessment and quantification of non-volatile impurities and degradation products.[13][14] | A main peak corresponding to the product with high purity (>99%). Small peaks indicate impurities like the starting acid or hydrolysis products. |

| GC (Gas Chromatography) | Purity assessment and quantification of volatile impurities, including residual solvents.[14][15] | A single major peak for the product. Additional peaks may correspond to solvents like methanol or ethyl acetate. |

| ¹H and ¹³C NMR (Nuclear Magnetic Resonance) | Unambiguous structural confirmation and identification of impurities. | The spectra should show characteristic chemical shifts and coupling patterns for the aromatic, methoxy, and α-CH protons and carbons. Impurity signals will be distinct.[16] |

| MS (Mass Spectrometry) | Molecular weight confirmation and impurity identification (often coupled with GC or HPLC).[17] | The mass spectrum should show a molecular ion peak corresponding to the compound's mass, along with a characteristic isotopic pattern due to the bromine atom. |

| FT-IR (Fourier-Transform Infrared Spectroscopy) | Confirmation of key functional groups. | Characteristic absorption bands for the ester carbonyl (C=O) stretch (~1740 cm⁻¹), the nitrile (C≡N) stretch (~2230 cm⁻¹), and C-Br stretch.[18] |

Protocol 4: HPLC Method for Purity Analysis

-

Instrumentation: An HPLC system equipped with a UV detector.[14]

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Sample Preparation: Prepare a dilute solution of the compound in the mobile phase.

-

Analysis: Inject the sample and integrate the peak areas to calculate purity as a percentage of the total area.

Conclusion

Methyl 2-bromo-2-(2-cyanophenyl)acetate is a valuable yet challenging chemical intermediate. Its successful use in drug discovery and development hinges on a disciplined approach to its synthesis, purification, handling, and analysis. By understanding the potential for impurity formation and chemical degradation, and by implementing the robust purification and analytical protocols outlined in this guide, researchers can ensure the high quality and consistency of this critical building block, thereby safeguarding the integrity of their synthetic endeavors.

References

-

García-Becerra, F. V., et al. (2013). Kinetics and pathways of cyanide degradation at high temperatures and pressures. Industrial & Engineering Chemistry Research. Available from: [Link]

-

Ebbs, S. (2004). Biological degradation of cyanide compounds. Current Opinion in Biotechnology. Available from: [Link]

-

Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Available from: [Link]

- Google Patents. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.

-

Organic Syntheses. Procedure. Available from: [Link]

-

The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. Available from: [Link]

-

Scribd. Bromine Handling. Available from: [Link]

-

Royal Society of Chemistry. Analytical Methods. Available from: [Link]

-

Al-Abdullah, E. S., et al. (2017). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules. Available from: [Link]

-

Chemistry Europe. The Catalytic Synthesis of α‐Bromo Aryl Acetic Acids by Late‐Stage Bromination. Available from: [Link]

- Google Patents. CN103387497A - Preparation methods for clopidogrel and its intermediates.

- Google Patents. US5036156A - Process for the preparation of α-bromo-phenylacetic acids.

-

MDPI. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Quality of Methyl 2-Bromo-2-Methylpropionate: A Supplier's Perspective. Available from: [Link]

-

National Institutes of Health. Synthetic Access to Aromatic α-Haloketones. Available from: [Link]

Sources

- 1. METHYL (4-CYANOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]

- 2. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]

- 3. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. Kinetics and pathways of cyanide degradation at high temperatures and pressures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological degradation of cyanide compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.nl [fishersci.nl]

- 10. chemicals.co.uk [chemicals.co.uk]

- 11. scribd.com [scribd.com]

- 12. dollycorporation.com [dollycorporation.com]

- 13. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. nbinno.com [nbinno.com]

- 16. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies [mdpi.com]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

Mechanism of action of alpha-bromo esters in organic synthesis

An In-Depth Technical Guide to the Mechanism of Action of Alpha-Bromo Esters in Organic Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

Alpha-bromo esters are a cornerstone class of reagents in modern organic synthesis, prized for their versatile reactivity. Their strategic placement of an ester and a bromine atom on adjacent carbons unlocks multiple, distinct mechanistic pathways, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of the core mechanisms governing the reactivity of α-bromo esters. We will move beyond simple reaction schemes to dissect the underlying principles that dictate their behavior as enolate precursors, organometallic intermediates, and radical initiators. This analysis is tailored for researchers, scientists, and drug development professionals, offering not just procedural knowledge but also the causal logic behind experimental design, empowering users to leverage these powerful intermediates with precision and control.

The Duality of Reactivity: Unpacking the Alpha-Bromo Ester

The synthetic utility of an α-bromo ester stems from two key structural features:

-

The Acidic α-Proton: The electron-withdrawing nature of the adjacent ester carbonyl group significantly increases the acidity of the proton on the α-carbon. This allows for facile deprotonation by a suitable base to form a resonance-stabilized enolate, a potent carbon nucleophile.[1][2][3]

-

The Carbon-Bromine Bond: The C-Br bond is polarized and relatively weak, making it susceptible to two forms of cleavage. It can be targeted by metals for oxidative addition to form organometallic reagents, or it can undergo homolytic cleavage to generate a radical species.[4][5] The bromine atom also serves as an excellent leaving group in nucleophilic substitution reactions.

The choice of reagents and reaction conditions selectively exploits one of these features, guiding the α-bromo ester down a specific mechanistic path. The following sections explore these dominant pathways in detail.

Logical Flow of Alpha-Bromo Ester Reactivity

The diagram below illustrates the primary mechanistic forks available to an α-bromo ester, dictated by the initial reagent choice.

Caption: Core mechanistic pathways of α-bromo esters.

Pathway I: The Enolate Route - Darzens Condensation

When an α-bromo ester is treated with a base, it generates a carbanion stabilized as an enolate. This nucleophile is central to the Darzens Condensation (also known as the glycidic ester condensation), a classic method for synthesizing α,β-epoxy esters.[6][7][8]

Mechanism of the Darzens Condensation

The reaction proceeds via a two-step sequence: an initial aldol-type addition followed by an intramolecular SN2 reaction.[1][2]

-

Deprotonation: A base abstracts the acidic α-proton to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate attacks the carbonyl carbon of an aldehyde or ketone, forming a new carbon-carbon bond and a halo-alkoxide intermediate.

-

Intramolecular SN2 Cyclization: The newly formed alkoxide attacks the adjacent carbon bearing the bromine atom, displacing the bromide to form the final α,β-epoxy ester product.[1][2]

Caption: Mechanism of the Darzens Condensation.

Causality Behind Experimental Choices

-

Choice of Base: The selection of the base is critical. To prevent side reactions like saponification or transesterification, an alkoxide corresponding to the ester is typically used (e.g., sodium ethoxide for an ethyl ester).[1][2] For substrates sensitive to alkoxides, stronger, non-nucleophilic bases like sodium amide (NaNH₂) or lithium diisopropylamide (LDA) are employed.

-

Substrate Scope: The reaction is most efficient with aromatic aldehydes and ketones, as they are less prone to self-aldol condensation compared to simple aliphatic aldehydes.[1][6]

Pathway II: The Organometallic Route - Reformatsky Reaction

The Reformatsky reaction is a powerful method for forming β-hydroxy esters by reacting an α-bromo ester with a carbonyl compound in the presence of metallic zinc.[4][9][10] This pathway hinges on the in situ formation of an organozinc intermediate, often called a "Reformatsky enolate."

Mechanism of the Reformatsky Reaction

-

Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of the α-bromo ester. This oxidative addition forms an organozinc bromide species.[9][11]

-

Dimerization & Enolate Formation: These organozinc species often exist as cyclic dimers in solution, which are in equilibrium with the monomeric zinc enolate form.[4][11]

-

Coordination and C-C Bond Formation: The carbonyl oxygen of the aldehyde or ketone coordinates to the zinc atom. This is followed by a rearrangement through a six-membered chair-like transition state to form a new carbon-carbon bond.[4][11]

-

Acidic Workup: Hydrolysis with a mild acid breaks the zinc-oxygen bond, yielding the final β-hydroxy ester and zinc(II) salts.[4][11]

Caption: Mechanism of the Reformatsky Reaction.

Field-Proven Insights

-

Why Zinc? The genius of the Reformatsky reaction lies in the choice of metal. Zinc enolates are significantly less basic and less reactive than their lithium or magnesium (Grignard) counterparts.[4][12] This "tamed" reactivity is crucial, as it prevents the nucleophile from attacking the ester group of another α-bromo ester molecule, a common side reaction with more reactive organometallics.

-

Activating the Zinc: Commercial zinc dust is often coated with a passivating layer of zinc oxide. For the reaction to be efficient, this layer must be removed. This is a self-validating step; if the reaction is sluggish, zinc activation is the first troubleshooting point. Activation can be achieved by treating the zinc with reagents like iodine, 1,2-dibromoethane, or by using a copper-zinc couple.[13]

-

Versatility: While zinc is standard, other metals like indium, samarium (as SmI₂), and chromium have been used to modulate reactivity and selectivity.[4]

Pathway III: The Radical Route - Atom Transfer Radical Polymerization (ATRP)

The relatively weak C-Br bond of α-bromo esters allows them to serve as excellent initiators for controlled radical polymerizations, most notably Atom Transfer Radical Polymerization (ATRP).[5][14] In this context, the α-bromo ester provides the initial radical source and the transferable halogen atom that reversibly caps the growing polymer chain.

Mechanism of ATRP Initiation

ATRP is based on a reversible equilibrium between a small number of active, growing radical chains and a large majority of dormant, halogen-capped polymer chains.[5][14] This equilibrium is catalyzed by a transition metal complex, typically copper(I).

-

Activation: The initiator (the α-bromo ester) reacts with the copper(I) complex. The copper(I) abstracts the bromine atom, becoming oxidized to copper(II)-bromide, and in the process, generates a carbon-centered radical on the α-ester. This is the activation step.

-

Propagation: The newly formed radical adds to a monomer unit, initiating the polymer chain growth.

-

Deactivation: The growing radical chain can be rapidly and reversibly capped by the copper(II)-bromide complex. This transfers the bromine atom back to the polymer chain end and reduces the copper back to its active Cu(I) state. This is the deactivation step.

This rapid activation-deactivation equilibrium ensures that all chains grow at a similar rate, leading to polymers with low polydispersity and well-defined molecular weights.[5]

Caption: ATRP mechanism showing the central equilibrium.

Key Experimental Considerations

-

Initiator Choice: Any alkyl halide with activating groups on the α-carbon can be an ATRP initiator, but α-bromo esters are highly effective because the C-Br bond is weak enough for activation but strong enough to maintain a low radical concentration.[15]

-

Catalyst System: The catalyst is a complex of a copper(I) halide and a ligand (often a nitrogen-based ligand like bipyridine). The ligand's role is crucial: it solubilizes the copper salt and tunes its redox potential, thereby controlling the activation/deactivation equilibrium constant.[14]

Data Summary and Protocols

Comparison of Core Mechanisms

| Feature | Darzens Condensation | Reformatsky Reaction | Atom Transfer Radical Polymerization (ATRP) |

| Reagents | Base (e.g., NaOEt), Aldehyde/Ketone | Zinc metal, Aldehyde/Ketone | Monomer, Cu(I)/Ligand Catalyst |

| Key Intermediate | Resonance-stabilized enolate[1][2] | Organozinc "Reformatsky enolate"[4][11] | Carbon-centered radical[5] |

| C-Br Bond Fate | Acts as a leaving group in intramolecular SN2 | Undergoes oxidative addition with zinc | Undergoes reversible homolytic cleavage |

| Primary Product | α,β-Epoxy ester (Glycidic ester)[6][7] | β-Hydroxy ester[10][12] | Well-defined polymer[14] |

| Key Insight | Base choice prevents side reactions. | Zinc's moderate reactivity is key. | Reversible deactivation controls growth. |

Experimental Protocol: A Representative Reformatsky Reaction

This protocol describes the synthesis of ethyl 3-hydroxy-3-phenylpropanoate from benzaldehyde and ethyl bromoacetate.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the benzaldehyde starting material. The formation of the product can be confirmed by ¹H NMR spectroscopy, looking for the characteristic signals of the β-hydroxy ester.

Methodology:

-

Zinc Activation (Optional but Recommended): In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add zinc dust (1.2 eq). Add a small crystal of iodine and gently heat until the purple iodine vapor dissipates. Allow to cool to room temperature. This process removes the passivating oxide layer.[13]

-

Reaction Setup: Add anhydrous diethyl ether or THF as the solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Initiation: In the dropping funnel, prepare a solution of benzaldehyde (1.0 eq) and ethyl bromoacetate (1.1 eq) in the same anhydrous solvent.

-

Addition: Add a small portion (approx. 10%) of the aldehyde/ester solution to the zinc suspension. The reaction mixture may need to be gently warmed to initiate the reaction, which is often indicated by a slight cloudiness or exotherm.

-